(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
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Description
(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12ClN3O5 and its molecular weight is 385.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic molecules, including derivatives of benzodioxolyl and nitrophenyl groups, represents a significant area of research, aiming to explore novel compounds with potential applications in various fields, including materials science and pharmacology. For example, studies have focused on the synthesis of ordered polyamides via direct polycondensation, using symmetric and nonsymmetric monomers to yield materials with inherent viscosities, indicating the versatility of such chemical frameworks in polymer science (Ueda & Sugiyama, 1994). Similarly, research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has led to the synthesis of various nitrile and non-nitrile pyridine products, showcasing the chemical reactivity and potential utility of these compounds in synthesizing complex heterocycles (O'callaghan et al., 1999).
Biological and Pharmacological Research
The exploration of benzothiazole derivatives, including those related to the specified chemical structure, for their antitumor properties has been a significant focus. Such studies aim to design and synthesize biologically stable derivatives that exhibit selective cytotoxicity against tumorigenic cell lines, highlighting the therapeutic potential of these compounds in cancer research (Yoshida et al., 2005).
Material Science and Catalysis
Research into the synthesis of bioactive heterocycles from amino-dihydropyrano[2,3-c]pyrazole-carbonitriles demonstrates the application of such compounds in material science, aiming to develop new molecules with specific functionalities. These studies often involve the synthesis of novel derivatives incorporating different heterocyclic structures, potentially useful in the development of new materials and catalysts (El-ziaty et al., 2018).
Environmental Sensing and Analysis
The development of chemosensors for the detection of cyanide in aqueous environments has been another area of application. This research takes advantage of the strong affinity of cyanide towards the acyl carbonyl carbon in N-nitrophenyl benzamide derivatives, aiming to create highly selective detection systems for monitoring cyanide levels in water samples. Such work underscores the environmental and analytical chemistry applications of compounds related to "(Z)-N-(3-Chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide" (Sun, Wang, & Guo, 2009).
Properties
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c1-10-13(19)3-2-4-14(10)21-18(23)12(8-20)5-11-6-16-17(27-9-26-16)7-15(11)22(24)25/h2-7H,9H2,1H3,(H,21,23)/b12-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVLJGIDTLCZIV-XGICHPGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.